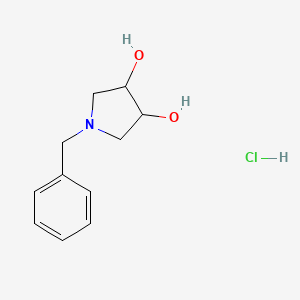
1-Benzylpyrrolidine-3,4-diol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzylpyrrolidine-3,4-diol hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and features a benzyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
1-Benzylpyrrolidine-3,4-diol hydrochloride can be synthesized through several synthetic routes. One common method involves the reduction of 1-benzylpyrrolidine-3,4-dione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting diol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction reactions using more efficient and cost-effective reducing agents. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-Benzylpyrrolidine-3,4-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form the corresponding diketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 1-Benzylpyrrolidine-3,4-dione.
Reduction: Various reduced derivatives depending on the reducing agent.
Substitution: Substituted pyrrolidine derivatives with different functional groups.
科学研究应用
1-Benzylpyrrolidine-3,4-diol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of novel chiral crown ethers and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 1-benzylpyrrolidine-3,4-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines.
相似化合物的比较
1-Benzylpyrrolidine-3,4-diol hydrochloride can be compared with other similar compounds, such as:
1-Benzylpyrrolidine-3,4-dione: The oxidized form of the diol, which has different chemical properties and reactivity.
1-Benzyl-4-fluoropyrrolidine-3-amine:
3-Hydroxy-4-pyrrolidinyl analogs of nucleobases: Compounds with modified nucleobase structures for use in nucleic acid research.
属性
分子式 |
C11H16ClNO2 |
|---|---|
分子量 |
229.70 g/mol |
IUPAC 名称 |
1-benzylpyrrolidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H |
InChI 键 |
OZRGFHXUEVPZJY-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CN1CC2=CC=CC=C2)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-8-methylimidazo[1,2-a]quinoxaline](/img/structure/B12969095.png)


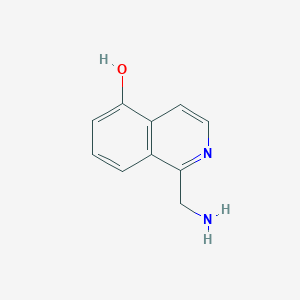
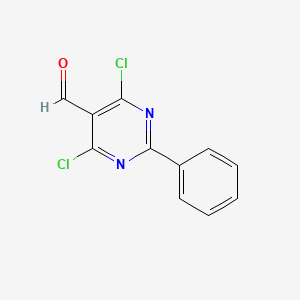
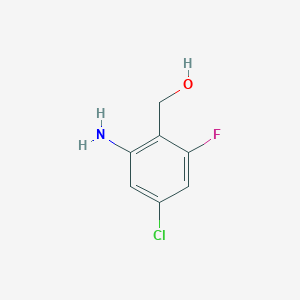
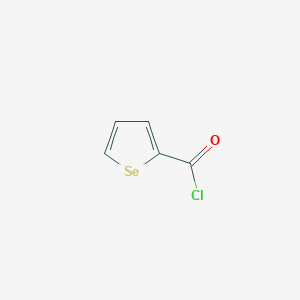

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol](/img/structure/B12969168.png)


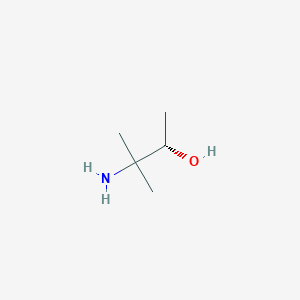
![Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B12969193.png)
